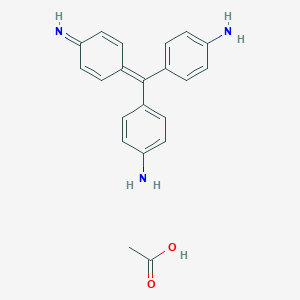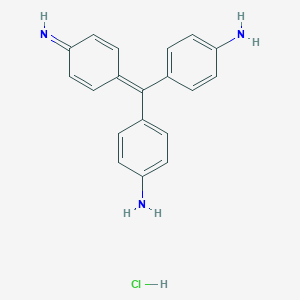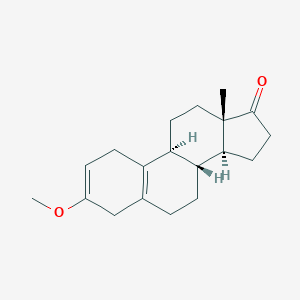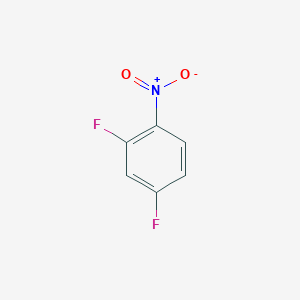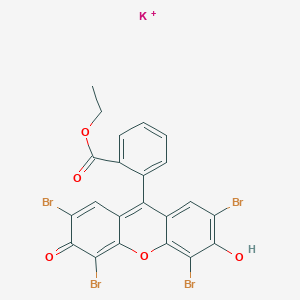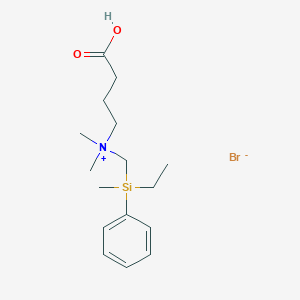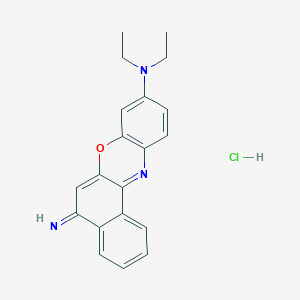![molecular formula C14H24O3Si B147835 Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol CAS No. 113931-96-7](/img/structure/B147835.png)
Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol is an organic compound with the molecular formula C14H24O3Si. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a methoxy group at the 3-position and a tert-butyldimethylsiloxy group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the silyl-protected intermediate. This intermediate can then be further reacted with methoxybenzyl alcohol to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The methoxy and silyl groups can be substituted under appropriate conditions, such as using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or electrophiles like alkyl halides.
Major Products
Oxidation: 3-Methoxy-4-(tert-butyldimethylsiloxy)benzaldehyde or 3-Methoxy-4-(tert-butyldimethylsiloxy)benzoic acid.
Reduction: 3-Methoxy-4-(tert-butyldimethylsiloxy)benzyl alkane.
Substitution: Various substituted benzyl alcohol derivatives depending on the reagents used.
科学的研究の応用
Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active molecules, where the silyl group can be removed under mild conditions to reveal the free hydroxyl group.
Medicine: Investigated for its potential role in drug synthesis, particularly in the development of prodrugs where the silyl group can enhance the compound’s stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and advanced materials, where its unique reactivity can be exploited.
作用機序
The mechanism of action of Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol primarily involves the reactivity of its functional groups. The silyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. Upon deprotection, the free hydroxyl group can participate in various chemical reactions, such as nucleophilic substitution or oxidation. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
3-Methoxybenzyl alcohol: Lacks the silyl protecting group, making it more reactive at the hydroxyl site.
4-(tert-Butyldimethylsiloxy)benzyl alcohol: Lacks the methoxy group, which can affect its electronic properties and reactivity.
3-Methoxy-4-hydroxybenzyl alcohol: Lacks the silyl protecting group, making it more prone to oxidation and other reactions at the hydroxyl site.
Uniqueness
Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol is unique due to the presence of both the methoxy and silyl groups. The methoxy group provides electronic effects that can influence the compound’s reactivity, while the silyl group serves as a protecting group, allowing for selective reactions at other sites. This combination of functional groups makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O3Si/c1-14(2,3)18(5,6)17-12-8-7-11(10-15)9-13(12)16-4/h7-9,15H,10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKKNINBYYFKBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

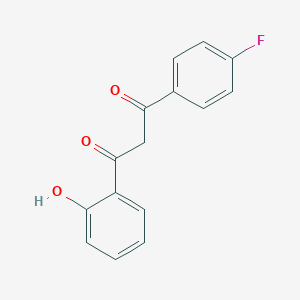
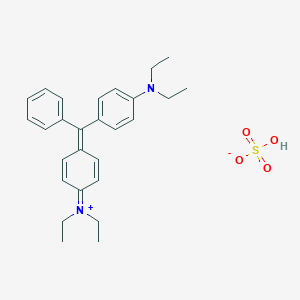

![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)
